-(1H-tetrazol-1-yl)isophthalic acid is a molecule composed of aromatic and heterocyclic rings. The aromatic ring structure is an isophthalic acid group, while the heterocyclic ring is a tetrazole. PubChem
Scientific research has explored the potential applications of this molecule due to the presence of these functional groups.
5-(1H-tetrazol-1-yl)isophthalic acid is a chemical compound with the molecular formula and an average mass of 234.168 Da. It features a unique structure that includes both tetrazole and isophthalic acid functionalities, which contribute to its diverse chemical properties and potential applications in materials science and coordination chemistry. The compound is characterized by its ability to form stable coordination complexes with various metal ions, making it a valuable ligand in the synthesis of metal-organic frameworks.
5-(1H-tetrazol-1-yl)isophthalic acid demonstrates significant biological activity due to its interactions with metal ions. It has been shown to influence cellular processes by modulating cell signaling pathways and gene expression related to metal ion homeostasis and oxidative stress response. The compound's ability to form stable complexes with various enzymes and proteins suggests potential applications in biochemical research and therapeutic contexts .
The synthesis of 5-(1H-tetrazol-1-yl)isophthalic acid can be achieved through several methods:
The unique properties of 5-(1H-tetrazol-1-yl)isophthalic acid make it suitable for various applications:
Interaction studies reveal that 5-(1H-tetrazol-1-yl)isophthalic acid forms strong coordination bonds with transition metals, influencing their electronic properties and reactivity. These interactions can lead to the formation of novel materials with tailored properties for specific applications, such as sensors or catalysts. The environmental factors such as pH and temperature significantly affect these interactions, impacting the stability and functionality of the resulting compounds .
Several compounds share structural or functional similarities with 5-(1H-tetrazol-1-yl)isophthalic acid:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(1H-tetrazol-5-yl)isophthalic acid | Contains tetrazole group | Stronger coordination ability |
| Isophthalic acid | Lacks tetrazole functionality | More common in polymer chemistry |
| 2,6-Naphthalenedicarboxylic acid | Similar dicarboxylic structure | Different coordination chemistry |
| 4-Aminobenzoic acid | Contains amino group | Different reactivity profile |
The uniqueness of 5-(1H-tetrazol-1-yl)isophthalic acid lies in its dual functionality as both an acidic ligand and a tetrazole moiety, which enhances its ability to form diverse coordination complexes compared to other similar compounds .
The compound consists of:
Key structural details:
The tetrazole moiety introduces π-electron density and hydrogen-bonding capability, critical for metal coordination and framework stability .
Synthetic Routes:
Reactivity:
| Reaction Type | Description |
|---|---|
| Acid-Base Reactions | Carboxylic acid groups deprotonate to form carboxylate anions |
| Coordination Chemistry | Tetrazole nitrogen atoms act as Lewis bases, binding to metal centers |
The compound gained prominence in the early 2000s as a multidentate ligand for constructing MOFs. Key milestones include:
The tetrazole-carboxylate system enables diverse binding modes:
Key Structural Advantages:
| MOF Example | Adsorbate | Capacity (mmol/g) | Selectivity (Ratio) |
|---|---|---|---|
| [CuL] (1a) | N₂ | 0.85 (77 K) | O₂/H₂: 45:1 |
| [CuL] (1a) | CO₂ | 1.85 (298 K) | CO₂/CH₄: 10:1 |
| {Co₂(tzpa)} | CO₂ | 3.2 (298 K) | CO₂/N₂: 30:1 |
Mechanisms:
| Application | MOF Example | Performance Metric |
|---|---|---|
| CO₂ Fixation Catalysis | {Co₂(tzpa)} | Cyclic carbonate yield: 92% |
| Fluorescence Sensing | Lanthanide MOFs | Nitrofurantoin detection: 17 μM |
Key Findings:
The synthesis of 5-(1H-tetrazol-1-yl)isophthalic acid primarily relies on the conversion of cyano-substituted isophthalic acid derivatives through tetrazole ring formation . The most widely employed precursor is 5-cyano-1,3-benzenedicarboxylic acid, which undergoes cycloaddition with sodium azide under hydrothermal conditions . This synthetic approach leverages the [3+2] cycloaddition reaction mechanism between the cyano group and sodium azide to form the tetrazole ring [3] [4].
The reaction optimization involves careful control of several parameters to achieve maximum yield and purity. Temperature ranges typically span from 100°C to 200°C, with pressures sufficient to maintain the solvent in liquid state . The molar ratio of sodium azide to the cyano precursor is critical, with stoichiometric excess of sodium azide often employed to drive the reaction to completion [5] [3]. Reaction times generally extend from 12 to 72 hours depending on the specific conditions employed [6] [7].
Studies have demonstrated that the reaction proceeds through an initial nucleophilic attack of the azide anion on the cyano carbon, followed by cyclization to form the tetrazole ring [5] [3]. The catalytic role of sodium azide has been established, with substoichiometric amounts capable of promoting the formation of tetrazole derivatives under appropriate conditions [5]. The optimization of catalyst loading has shown that 1 mole percent catalyst loading provides optimal results for 12-hour reaction periods [4].
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100-200°C | High temperatures increase reaction rate but may cause decomposition |
| Pressure | 1500-3000 kPa | Maintains solvent liquidity and enhances mass transfer |
| Reaction Time | 12-72 hours | Extended times improve conversion but risk product degradation [6] [7] |
| Sodium Azide Ratio | 1.5-3.0 equivalents | Excess drives reaction completion [5] [3] |
The selection of appropriate solvent systems plays a crucial role in determining both the reaction outcome and the crystalline properties of 5-(1H-tetrazol-1-yl)isophthalic acid [8]. Mixed solvent systems, particularly water-dimethylformamide combinations, have proven most effective for hydrothermal synthesis [8]. The polar aprotic nature of dimethylformamide facilitates the dissolution of organic precursors while water provides the hydrothermal environment necessary for controlled crystal growth [8].
The solvent composition significantly influences crystal nucleation and growth mechanisms [9] [10]. Under low supersaturation conditions, crystal growth occurs through two-dimensional or spiral growth mechanisms, with the formation of metastable and stable sub-layers [9]. The crystallization process involves distinct phases: nucleation, crystallization, growth, and stationary periods [10]. During nucleation, interconnected complexes form self-assembled seeds or metastable phases, followed by crystal structure development where solvent molecules trapped within pores through intermolecular interactions become critical for charge balance [10].
The ratio of water to dimethylformamide affects both reaction kinetics and crystal morphology [11] [8]. Higher water content promotes hydrogen bonding networks that influence crystal packing, while increased dimethylformamide concentration enhances precursor solubility and reaction rates [11]. Temperature-dependent solvent effects have been observed, with synthesis temperatures of 65°C to 180°C producing particles ranging from 110 to 1050 nanometers [10].
Solvent-assisted crystal growth mechanisms involve the formation of coordination bonds and hydrogen bonding interactions that direct the assembly of molecular building blocks [6] [7]. The presence of coordinating solvents can lead to different coordination modes and structural topologies in the resulting crystalline materials [12] [13] [14].
Post-synthetic modification of 5-(1H-tetrazol-1-yl)isophthalic acid and its coordination compounds involves chemical transformations performed after initial synthesis and isolation [15]. These modifications enable the introduction of desired functional groups and properties that may not be achievable through direct synthesis routes [15]. The methodology encompasses several distinct approaches including building block replacement, solvent-assisted ligand exchange, and functionalization of coordination frameworks [15].
Building block replacement reactions involve the heterogeneous exchange of ligands or metal ions through breaking and forming chemical bonds within the original framework structure [15]. This approach proves particularly valuable when direct synthesis of the desired modified compound cannot be achieved through conventional methods [15]. Solvent-assisted ligand exchange processes enable complete substitution of organic ligands, thereby adding different functionality to coordination compounds [15].
The post-synthetic modification reactions can create structural defects either by missing or replacing metal nodes or through missing or partially replaced organic linkers [15]. Such defects can be deliberately introduced to modify material properties for specific applications including catalysis, gas sorption, separation and storage, and luminescent and magnetic materials [15]. Defect engineering has been effectively applied to functionalize coordination compounds based on 5-(1H-tetrazol-1-yl)isophthalic acid [15].
Mixed-metal frameworks containing at least two metal ions can be prepared through post-synthetic methods, providing new properties and activities due to the presence of secondary metal centers [15]. These modifications are particularly relevant for coordination polymers based on tetrazol-isophthalic acid ligands, where the tetrazole and carboxylate functional groups provide multiple sites for chemical transformation [12] [13] [14].
The success of post-synthetic modifications depends on maintaining structural integrity while achieving the desired chemical transformations [15]. Reaction conditions must be carefully controlled to prevent framework collapse or unwanted side reactions that could compromise the modified material properties [15].
Single-crystal X-ray diffraction represents the definitive method for structural characterization of 5-(1H-tetrazol-1-yl)isophthalic acid and its coordination compounds [12] [13] [14] [6]. This technique provides complete three-dimensional structural information including atomic positions, bond lengths, bond angles, and intermolecular interactions [16]. The analysis reveals critical structural features such as coordination modes of the tetrazole and carboxylate groups, metal coordination geometries, and hydrogen bonding networks [6] [7].
Crystallographic studies have demonstrated that 5-(1H-tetrazol-1-yl)isophthalic acid exhibits multiple coordination modes when forming metal-organic frameworks [12] [13] [14]. The tetrazole ring can coordinate through nitrogen atoms in various positions, while the carboxylate groups can adopt bridging or chelating modes [12] [6] [7]. Single-crystal analysis has identified five distinct coordination modes for related tetrazol-carboxyl ligands, revealing versatile binding capabilities [12].
The structural analysis provides detailed information about framework topologies and network connectivity [12] [13] [14]. Three-dimensional coordination polymers based on this ligand have been characterized with various network topologies including (3,6)-connected networks, (4,4)-connected frameworks, and more complex multi-nodal nets [12] [13] [7]. The crystallographic data enables the calculation of Schläfli symbols and classification of network topologies using computational tools [12] [7].
Intermolecular interactions including hydrogen bonding, pi-pi stacking, and van der Waals forces can be quantified through single-crystal analysis [6] [7] [16]. These interactions are crucial for understanding the stability and properties of the crystalline materials [16]. The analysis of hydrogen bonding patterns has revealed two-dimensional networks in crystalline samples, with both inter- and intramolecular hydrogen bonds contributing to structural stability [16].
| Structural Parameter | Typical Values | Significance |
|---|---|---|
| Metal-Nitrogen Bond Lengths | 2.0-2.4 Å | Indicates coordination strength [12] [6] |
| Metal-Oxygen Bond Lengths | 1.9-2.3 Å | Reflects carboxylate binding mode [12] [7] |
| Tetrazole Ring Angles | 105-110° | Characteristic of tetrazole geometry [16] |
| Hydrogen Bond Distances | 2.6-3.2 Å | Determines stability of crystal packing [16] |
Fourier transform infrared spectroscopy provides essential information about functional group vibrations and coordination behavior in 5-(1H-tetrazol-1-yl)isophthalic acid [17] [18] [19]. Characteristic vibration peaks for tetrazole groups appear at 1639.9-1340 and 1200-900 wavenumbers, with nitrogen-nitrogen stretching vibrations typically observed around 1329 wavenumbers [19]. The carboxylic acid groups exhibit characteristic carbonyl stretching vibrations in the 1600-1700 wavenumber region [18] [20].
The infrared spectra reveal coordination-induced shifts in vibrational frequencies when the ligand forms coordination compounds [17] [18]. Carboxylate coordination modes can be distinguished through analysis of symmetric and antisymmetric stretching frequencies, with bridging modes showing different splitting patterns compared to chelating modes [17]. The tetrazole ring vibrations provide information about tautomeric forms, with the 1H-tautomer being predominant in solid-state structures [16].
Raman spectroscopy offers complementary vibrational information with enhanced sensitivity to certain molecular vibrations [21] [22]. The technique has proven particularly valuable for detecting specific functional groups in complex molecular systems [21]. Raman spectra of tetrazole-containing compounds show characteristic peaks in the 400-1800 wavenumber fingerprint region and 2800-3200 wavenumber region corresponding to carbon-carbon and carbon-hydrogen bond vibrations respectively [21].
Solid-state nuclear magnetic resonance spectroscopy provides detailed information about local electronic environments and molecular dynamics [17] [19] [23]. Carbon-13 nuclear magnetic resonance chemical shifts for tetrazole groups typically exceed 100 parts per million, with signals observed in the 128-154 parts per million range for aromatic carbons [19] [23]. The tetrazole carbon specifically shows signals around 154 parts per million, providing a diagnostic peak for structural confirmation [19].
Proton nuclear magnetic resonance in solid-state reveals information about hydrogen bonding and molecular mobility [23]. The technique can distinguish between different proton environments and provide insights into dynamic processes occurring in the crystalline state [23]. Chemical shift ranges for different proton types have been established, with aromatic protons appearing in the 7-9 parts per million region [20] [23].
Thermogravimetric analysis provides critical information about thermal stability and decomposition behavior of 5-(1H-tetrazol-1-yl)isophthalic acid and its coordination compounds [24] [25]. The technique measures mass changes as a function of temperature, enabling identification of decomposition temperatures, phase transitions, and volatile component loss [24]. For tetrazole-containing compounds, decomposition temperatures typically range from 127°C to 188°C depending on structural features and substituents [25].
The thermal decomposition of tetrazole derivatives follows characteristic pathways involving either nitrogen elimination or hydrogen azide loss [25] [26]. Thermogravimetric studies have revealed that different tetrazole compounds exhibit distinct thermal behaviors, with some showing melting processes before decomposition while others decompose directly [25]. The thermal stability order has been established through thermodynamic parameter calculations [25].
Isothermal thermogravimetric analysis provides more direct indication of chemical stability compared to non-isothermal methods [24]. However, the technique requires careful consideration of potential recrystallization processes that can occur during thermal treatment [24]. The formation of amorphous solid dispersions can stabilize materials against recrystallization, enabling more accurate assessment of chemical degradation [24].
The analysis of coordination polymers based on 5-(1H-tetrazol-1-yl)isophthalic acid reveals multi-step decomposition processes [7] [17]. Initial mass losses often correspond to removal of coordinated or guest solvent molecules, followed by ligand decomposition at higher temperatures [7]. The thermal stability of different coordination frameworks varies significantly depending on metal ion identity and coordination environment [7] [17].
Temperature-dependent structural changes can be monitored through combination of thermogravimetric analysis with other techniques such as powder X-ray diffraction [17]. This approach enables correlation of mass losses with specific structural transformations and identification of stable temperature ranges for practical applications [17].
| Compound Type | Decomposition Temperature Range | Major Decomposition Products |
|---|---|---|
| Free Ligand | 200-250°C | Nitrogen, hydrogen azide [25] [26] |
| Zinc Coordination Compounds | 300-400°C | Metal oxides, organic fragments [7] |
| Cadmium Coordination Compounds | 250-350°C | Metal oxides, nitrogen compounds [12] |
| Mixed-Metal Frameworks | 280-380°C | Multiple metal oxides, volatiles [7] |
The compound 5-(1H-tetrazol-1-yl)isophthalic acid demonstrates remarkable versatility in its coordination behavior with transition metals, exhibiting diverse binding modes that significantly influence the resulting framework architectures [1] [2] [3]. The ligand features multiple coordination sites including the tetrazole nitrogen atoms and carboxylate oxygen atoms, enabling it to function as a multidentate bridging ligand in metal-organic framework construction.
In zinc-based systems, the ligand adopts predominantly tetrahedral coordination environments. The zinc framework [Zn(TZI)]·(CH₃)₂NH₂⁺·H₂O exhibits a three-dimensional (4,4)-connected network with the Schläfli symbol 4²⁶·2⁸·² [1]. The tetrazole nitrogen atoms coordinate to zinc centers through μ₂-bridging modes, while the carboxylate groups provide additional connectivity through their oxygen donors. This coordination pattern results in the formation of robust three-dimensional architectures with significant thermal stability.
Copper(II) complexes with 5-(1H-tetrazol-1-yl)isophthalic acid demonstrate four-coordinate metal environments, forming three-dimensional frameworks with rutile-related topology [2]. The compound {[CuL]·DMF·H₂O}∞ possesses one-dimensional channels that can be desolvated to yield microporous materials with exceptional gas sorption capabilities. The copper centers adopt square-planar geometries, coordinating to both tetrazole nitrogen atoms and carboxylate oxygen atoms in a systematic arrangement that promotes channel formation.
Cadmium-based frameworks exhibit more complex coordination behaviors, with both four-coordinate and six-coordinate metal environments present within the same structure [1]. The framework [Cd₂(OH)(TZI)(H₂O)₂]·DMF·0.5H₂O displays a rare (3,4,5,6)-connected four-nodal network topology with the point symbol (4³)(4⁴⁶·²)(4⁶⁶·⁴)(4⁷⁶·⁸). This structural complexity arises from the formation of Cd₃(μ₃-OH) triangular clusters that are linked by TZI ligands, creating strip-shaped chains within the three-dimensional framework.
Manganese systems demonstrate octahedral coordination environments, forming one-dimensional double-chain structures that assemble into three-dimensional supramolecular architectures through hydrogen bonding interactions [1]. The compound [Mn₃(TZI)₂(12H₂O)]·4H₂O exhibits unprecedented hydrogen-bonded chains with alternating single O-H⋯O bridges and double (O-H⋯O)₂ bridges, highlighting the importance of secondary interactions in framework stabilization.
The pts topology represents a significant architectural motif observed in zinc-based frameworks constructed from 5-(1H-tetrazol-1-yl)isophthalic acid derivatives [4]. This topology emerges from the specific coordination geometry of zinc centers and the bridging capabilities of the tetrazole-carboxylate ligand system. In the framework {[Zn₂(HL)₂]·0.5DMF·H₂O}, the pts net is characterized by three-directional intersecting channel systems that provide excellent opportunities for guest molecule accommodation and gas sorption applications.
The pts topology in these systems arises from the four-coordinate zinc centers adopting tetrahedral geometries, which coordinate to tetrazole nitrogen atoms and carboxylate oxygen atoms in a systematic pattern [4]. The resulting network exhibits moderate porosity with one-dimensional channels approximately 6-8 Å in diameter. These channels demonstrate high selectivity ratios for carbon dioxide over nitrogen (102:1) and carbon dioxide over methane (20:1) at 273 K, indicating their potential utility in gas separation applications.
The structural stability of pts-topology frameworks is enhanced by the rigid nature of the 5-(1H-tetrazol-1-yl)isophthalic acid ligand, which prevents significant framework distortion upon guest molecule removal [4]. This characteristic contributes to the reversible sorption behavior observed in these materials, making them attractive candidates for practical gas storage and separation applications.
The formation of (3,4,5,6)-connected four-nodal networks represents one of the most structurally complex topologies achieved with 5-(1H-tetrazol-1-yl)isophthalic acid ligands [1]. This rare connectivity pattern is observed in the cadmium-based framework [Cd₂(OH)(TZI)(H₂O)₂]·DMF·0.5H₂O, where the combination of metal cluster formation and ligand bridging modes creates an unprecedented network architecture.
The (3,4,5,6)-connected topology emerges from the formation of trinuclear Cd₃(μ₃-OH) clusters that function as secondary building units within the framework [1]. These clusters are interconnected by TZI ligands through multiple coordination modes, including monodentate, bidentate, and tridentate binding patterns. The resulting point symbol (4³)(4⁴⁶·²)(4⁶⁶·⁴)(4⁷⁶·⁸) reflects the complex connectivity patterns present within this three-dimensional network.
The structural complexity of this topology arises from the ability of the tetrazole nitrogen atoms to adopt various coordination modes simultaneously within the same framework [1]. The tetrazole ring can coordinate through different nitrogen positions, while the carboxylate groups provide additional connectivity through both monodentate and bridging coordination modes. This multifaceted coordination behavior enables the formation of networks with unprecedented nodal connectivity patterns.
The high connectivity of these networks contributes to their remarkable stability, as evidenced by their retention of crystallinity upon desolvation and exposure to various chemical environments [1]. The presence of multiple coordination pathways also provides redundancy within the framework structure, enhancing its resistance to defect formation and maintaining structural integrity under challenging conditions.
The supramolecular assembly of 5-(1H-tetrazol-1-yl)isophthalic acid systems is governed by a complex interplay of hydrogen bonding, π-π stacking interactions, and van der Waals forces that collectively determine the final crystal packing arrangements [5] [6] [7]. These non-covalent interactions play crucial roles in stabilizing the three-dimensional architectures and influencing the porosity characteristics of the resulting frameworks.
Hydrogen bonding interactions represent the primary supramolecular force governing the assembly of tetrazole-carboxylate systems [5]. The tetrazole nitrogen atoms function as both hydrogen bond donors and acceptors, forming extensive networks of N-H⋯N and N-H⋯O interactions with neighboring molecules. The endocyclic nitrogen atom at position 4 of the tetrazole ring serves as the most preferred basicity center, establishing strong hydrogen bonds with distances typically ranging from 2.7 to 2.8 Å [5].
The carboxylic acid groups contribute additional hydrogen bonding capabilities through O-H⋯O interactions, forming infinite chains that extend throughout the crystal lattice [8]. These interactions exhibit characteristic distances of 1.759 Å for H⋯O contacts and angles of approximately 172.7° for O-H⋯O geometries [9]. The combination of tetrazole and carboxylate hydrogen bonding creates robust supramolecular networks that provide significant stabilization to the overall framework structure.
π-π stacking interactions between tetrazole rings and aromatic systems contribute substantially to the stability of these frameworks [10] [11]. The tetrazole moiety exhibits strong π-electron delocalization, enabling effective face-to-face stacking with centroid-to-centroid distances ranging from 3.465 to 3.784 Å [10]. These interactions are particularly significant in systems containing additional aromatic ligands, where multiple π-π stacking modes can be observed simultaneously.
The spatial arrangement of π-π interactions follows predictable geometric patterns, with parallel-displaced stacking arrangements being predominant over edge-to-face configurations [12]. The angle between ring normals and centroid vectors typically ranges from 18.6° to 22.9°, indicating strong π-π stacking interactions that contribute meaningfully to framework stability [10].
Van der Waals forces provide additional stabilization through weak dispersive interactions between molecular fragments [6]. While individually weak, the cumulative effect of multiple van der Waals contacts throughout the crystal lattice contributes significantly to the overall stability of the supramolecular assembly. These forces are particularly important in determining the precise packing arrangements and influencing the formation of void spaces within the framework structures.
The tetrazole-carboxylate system exhibits unique packing motifs that distinguish it from purely carboxylate-based systems [7]. The extended hydrogen bond environments around tetrazole substituents extend approximately 1.2 Å further from the molecular core compared to carboxylate groups, requiring greater flexibility in the surrounding coordination environment to accommodate optimal hydrogen bonding geometries [7]. This characteristic influences the formation of specific packing motifs that maximize favorable intermolecular interactions while minimizing steric conflicts.